![molecular formula C16H17N3 B11764299 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline typically involves the formation of the benzimidazole ring followed by the introduction of the aniline moiety. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. Subsequent alkylation with a suitable alkyl halide introduces the ethyl group, and finally, the aniline group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Medicine: The compound’s structure suggests it could be used in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific electronic or optical properties, making it valuable in the development of new technologies
作用机制
The mechanism of action of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline, benzimidazole itself is a well-known structure with various applications.
5-Methylbenzimidazole: A methylated derivative of benzimidazole, similar to the core structure of the compound .
2-Phenylbenzimidazole: Another derivative with a phenyl group, used in various applications including UV filters in sunscreens
Uniqueness
This compound is unique due to the specific combination of the benzimidazole core with the aniline moiety and the ethyl linker. This unique structure imparts specific properties that can be exploited in various applications, distinguishing it from other similar compounds .
属性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC 名称 |
3-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N3/c1-11-5-7-14-15(9-11)19-16(18-14)8-6-12-3-2-4-13(17)10-12/h2-5,7,9-10H,6,8,17H2,1H3,(H,18,19) |
InChI 键 |
OLLSJOABQGIRFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


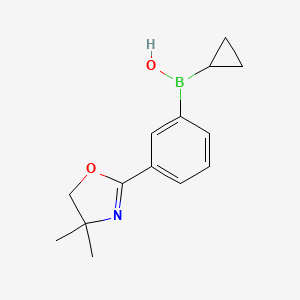
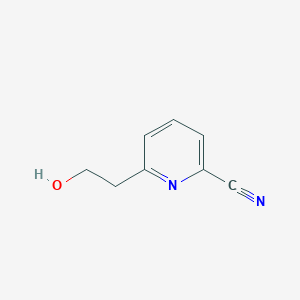
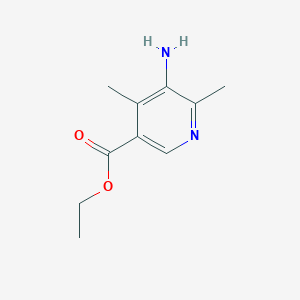
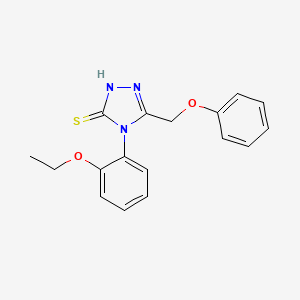

![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
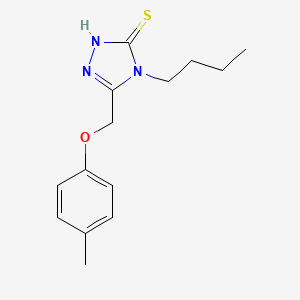
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
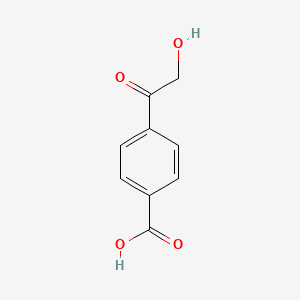
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)
